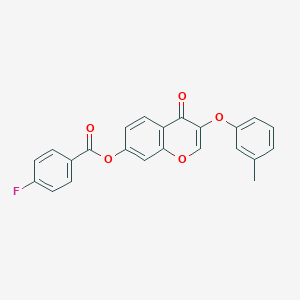![molecular formula C29H23N3O6S3 B375127 dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B375127.png)
dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate is a complex organic compound with the molecular formula C29H23N3O6S3 and a molecular weight of 605.715 g/mol . This compound is notable for its intricate structure, which includes a thieno[2,3-d]pyrimidine core, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate involves multiple stepsThe final step involves the esterification of the carboxyl groups to form the dimethyl ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Applications De Recherche Scientifique
dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mécanisme D'action
The mechanism of action of dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, dimethyl 3-methyl-5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate stands out due to its unique thieno[2,3-d]pyrimidine core. Similar compounds include:
Dimethyl 5-({[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)isophthalate: This compound has a similar structure but differs in the positioning of the carboxyl groups.
Methyl 4-(2,5-dimethyl-3-{[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrol-1-yl)benzoate: Another structurally related compound with variations in the core structure.
Propriétés
Formule moléculaire |
C29H23N3O6S3 |
|---|---|
Poids moléculaire |
605.7g/mol |
Nom IUPAC |
dimethyl 3-methyl-5-[[2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C29H23N3O6S3/c1-16-21(27(35)37-2)25(41-23(16)28(36)38-3)30-20(33)15-40-29-31-24-22(19(14-39-24)17-10-6-4-7-11-17)26(34)32(29)18-12-8-5-9-13-18/h4-14H,15H2,1-3H3,(H,30,33) |
Clé InChI |
TVMNESPHXWYBPM-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5)C(=O)OC |
SMILES canonique |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)N2C5=CC=CC=C5)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B375044.png)
![Hexyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B375045.png)
![Ethyl 6-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B375046.png)
![Isopropyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B375048.png)
![7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375050.png)
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375051.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B375060.png)
![3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B375063.png)


![butyl 2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375066.png)
![Methylethyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yloxy]propanoate](/img/structure/B375067.png)
